Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
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Overview
Description
Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[1,2-a]imidazole core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Chemical Reactions Analysis
Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form nitro derivatives or reduction to form amino derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and antiviral activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate can be compared with other similar compounds, such as:
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the ester group and has different reactivity and biological activity.
Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate: Contains an amino group instead of a chlorine atom, leading to different chemical properties and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields of chemistry and biology.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)6-7(9)10-5-3-2-4-11(5)6/h2-4H2,1H3 |
InChI Key |
PVTLDNWPNSUOCR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCC2)Cl |
Origin of Product |
United States |
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